3-(3-Chloro-5-fluorophenyl)propanoic acid
Description
Contextualizing Halogenated Phenylpropanoic Acids in Chemical and Biological Sciences
Halogenated phenylpropanoic acids are a class of organic compounds characterized by a phenyl ring and a propanoic acid tail, with one or more hydrogen atoms on the phenyl ring replaced by halogens such as chlorine, fluorine, bromine, or iodine. The introduction of halogens into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. This has made halogenated compounds, in general, a cornerstone of medicinal chemistry and drug design.
The strategic placement of halogens can lead to enhanced pharmacological profiles. For instance, fluorination is often employed to block metabolic pathways or to increase binding affinity. The presence of chlorine can also contribute to improved biological activity. Research has shown that various arylpropionic acid derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer properties. humanjournals.com
A notable example of naturally occurring halogenated phenylpropanoic acids is the discovery of chlorinated 3-phenylpropanoic acid derivatives from the Red Sea marine actinomycete Streptomyces coelicolor. These compounds have demonstrated significant and selective antimicrobial activities, highlighting the potential of this class of molecules in the search for new antibiotics.
Significance of 3-(3-Chloro-5-fluorophenyl)propanoic Acid in Contemporary Research
The primary significance of this compound in contemporary research lies in its role as a specialized chemical building block for the synthesis of more complex and pharmacologically active molecules. Its specific substitution pattern, featuring both a chloro and a fluoro group on the phenyl ring, offers a unique electronic and steric profile that can be exploited in drug discovery programs.
A prominent example of its application is in the development of a potent and selective agonist for the human transient receptor potential cation channel subfamily M member 5 (TRPM5). nih.gov Researchers synthesized a complex tetrahydroisoquinoline derivative, (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, which was identified as a lead compound for potential use as a gastrointestinal prokinetic agent. nih.gov The synthesis of this complex molecule utilized a derivative of this compound, underscoring the instrumental role of the title compound in accessing novel therapeutic candidates.
The utility of this compound as an intermediate highlights a critical aspect of modern pharmaceutical research, where the availability of unique and well-defined building blocks is essential for the rapid exploration of chemical space and the development of new drugs.
Overview of Research Trajectories for this compound
The current research landscape suggests several potential trajectories for this compound and its derivatives.
Table 1: Potential Research Trajectories and Rationale
| Research Trajectory | Rationale |
|---|---|
| Development of Novel Ion Channel Modulators | Building on its use in the synthesis of a TRPM5 agonist, this compound could serve as a scaffold for creating new modulators of other ion channels, which are important targets for a variety of diseases. |
| Exploration of Anticancer Agents | Phenylpropanoic acid derivatives have been investigated for their antiproliferative properties. nih.gov The unique halogenation pattern of this compound could be incorporated into new derivatives designed as potential anticancer agents. |
| Investigation of Antimicrobial Properties | Given that naturally occurring chlorinated phenylpropanoic acids have shown antimicrobial activity, derivatives of this compound could be synthesized and screened for antibacterial and antifungal properties. |
| Synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists | Substituted phenylpropanoic acids have been identified as potent PPAR agonists, which are targets for metabolic diseases. nih.gov The specific substitution of the title compound could be leveraged to design new PPAR modulators. |
These research avenues indicate that while this compound may not be an end-product itself, its importance as a starting material for the synthesis of diverse and biologically active compounds is likely to grow. Future studies will likely focus on incorporating this halogenated phenylpropanoic acid moiety into a wider range of molecular architectures to explore their potential in various therapeutic areas.
Structure
3D Structure
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLTYSVYYYKGDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396345 | |
| Record name | 3-(3-Chloro-5-fluorophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886498-21-1 | |
| Record name | 3-(3-Chloro-5-fluorophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 3 Chloro 5 Fluorophenyl Propanoic Acid and Its Analogs
Strategic Approaches to Arylpropanoic Acid Synthesis
The construction of the 3-arylpropanoic acid scaffold can be achieved through several strategic pathways, each with its own set of advantages and limitations. These methods often involve catalytic processes and multi-step sequences to introduce the desired functionalities onto the aromatic ring and the propanoic acid side chain.
Catalytic Reduction and Decarboxylation Techniques
Catalytic reduction is a key strategy for the synthesis of arylpropanoic acids from unsaturated precursors. A prominent example involves the catalytic hydrogenation of a corresponding cinnamic acid derivative. For instance, the synthesis of 3-(3-trifluoromethylphenyl)propanoic acid is achieved by dissolving m-trifluoromethyl cinnamic acid in a solvent and subjecting it to catalytic hydrogenation using a Palladium-on-Carbon (Pd-C) catalyst under micro positive pressure. google.com This process effectively reduces the double bond of the cinnamic acid moiety to yield the desired propanoic acid derivative. google.com The reaction typically proceeds for 16-20 hours, after which the catalyst is recovered and the solvent is removed to obtain the crude product. google.com This method is advantageous due to its high efficiency and the use of a heterogeneous catalyst that can be easily separated from the reaction mixture.
Decarboxylation reactions, while a fundamental transformation in organic synthesis, are also explored for the formation of C-C bonds. In the context of related fluorinated compounds, decarboxylative strategies have been employed for fluorination and trifluoromethylation. nih.gov For example, copper-catalyzed decarboxylative trifluoromethylation of aryl and heteroaryl halides has been reported. nih.gov While not a direct synthesis of the propanoic acid itself, these methods highlight the potential of decarboxylation as a tool to introduce specific functionalities that could be present in precursors to the target molecule.
Conventional Esterification-based Routes for Propanoic Acid Derivatives
In the context of preparing 3-(3-halogenophenyl)propanoic acid, a multi-step synthesis can involve the formation of an ester intermediate. google.com For example, a benzyl (B1604629) chloride derivative can be reacted with a malonic ester, followed by hydrolysis and decarboxylation to yield the final propanoic acid. google.com The ester group serves as a protecting group for the carboxylic acid functionality during the initial C-C bond formation and is later removed to yield the desired product. The choice of the ester (e.g., methyl, ethyl) can influence the reaction conditions for its subsequent removal.
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |
| Propanoic Acid | 1-Propanol | Sulfuric Acid | Propyl Propanoate | 72% | researchgate.net |
| Propanoic Acid | Methanol (B129727) | Sulfuric Acid | Methyl Propanoate | 75% | researchgate.net |
Multi-step Synthetic Sequences Incorporating Halogenated Precursors (e.g., Boronic Acids, Cinnamic Acid Derivatives, Benzaldehydes)
Multi-step syntheses are often necessary to construct complex molecules like 3-(3-chloro-5-fluorophenyl)propanoic acid from readily available starting materials. Halogenated precursors play a pivotal role in these sequences.
Boronic Acids: 3-Chloro-5-fluorophenylboronic acid is a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. chemimpex.comfujifilm.com This allows for the coupling of the 3-chloro-5-fluorophenyl moiety to a suitable three-carbon synthon that can be later converted into the propanoic acid side chain. The boronic acid itself can be synthesized and used in subsequent steps.
Cinnamic Acid Derivatives from Benzaldehydes: A common route to 3-arylpropanoic acids involves the synthesis and subsequent reduction of a cinnamic acid derivative. A pertinent example is the reaction of m-chlorobenzaldehyde with malonic acid. google.com This Knoevenagel-Doebner condensation, often carried out in the presence of a base, yields the corresponding cinnamic acid. This intermediate is then subjected to a reduction step, typically catalytic hydrogenation, to saturate the double bond and afford the final 3-(3-chlorophenyl)propanoic acid. google.comgoogle.com This approach is highly adaptable for the synthesis of the target molecule by starting with 3-chloro-5-fluorobenzaldehyde. 3-chloro-5-fluorosalicylaldehyde is a known compound that could potentially be a precursor in such a synthetic route. nih.gov
| Starting Material | Reagents | Intermediate | Final Product | Reference |
| m-Trifluoromethyl Cinnamic Acid | Pd-C, H₂ | - | 3-(3-Trifluoromethylphenyl)propanoic Acid | google.com |
| m-Chlorobenzaldehyde | Malonic Acid | m-Chlorocinnamic Acid | 3-(3-Chlorophenyl)propanoic Acid | google.com |
Modern Synthetic Innovations for this compound Analogues
Recent advancements in synthetic methodology have focused on improving efficiency, safety, and the ability to generate structurally diverse and stereochemically defined molecules.
Continuous Flow Synthesis Optimization
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. scielo.br This methodology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scalability. nih.gov
The synthesis of arylpropanoic acids, such as the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241), has been successfully demonstrated in a continuous flow system. sci-hub.seresearchgate.net A three-step synthesis of ibuprofen was developed using a microreactor, which eliminated the need for intermediate purification steps. researchgate.net Such a strategy could be adapted for the synthesis of this compound. Furthermore, gas-liquid reactions, such as hydrogenations, which are often a key step in these syntheses, can be efficiently performed in continuous flow using specialized reactors like the tube-in-tube gas permeable membrane reactor. durham.ac.uk This allows for safe and controlled handling of reactive gases like hydrogen. durham.ac.uk
| Reaction Type | Key Advantage in Flow | Example Application | Reference |
| Friedel-Crafts Acylation | Improved temperature control | Ibuprofen Synthesis | sci-hub.seresearchgate.net |
| Catalytic Hydrogenation | Safe handling of H₂ gas | Carboxylic Acid Synthesis | durham.ac.uk |
| Multi-step sequences | Elimination of intermediate workup | Ibuprofen Synthesis | researchgate.net |
Asymmetric Synthesis Approaches for Chiral Analogs (e.g., Amino Acid Derivatives)
The development of asymmetric syntheses to produce enantiomerically pure chiral analogs of this compound is of significant interest, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity. nih.gov
A powerful strategy for the asymmetric synthesis of α-amino acids involves the use of chiral nickel(II) complexes derived from Schiff bases of amino acids and chiral ligands. nih.gov This method has been successfully applied to the synthesis of various fluorinated amino acids. nih.gov The chiral Ni(II) complex acts as a template, allowing for stereoselective alkylation to introduce the desired side chain.
Another well-established method is the Schöllkopf asymmetric synthesis, which utilizes a chiral bis-lactim ether derived from valine and glycine. This chiral auxiliary allows for the diastereoselective alkylation of the enolate, and subsequent hydrolysis yields the desired non-proteinogenic α-amino acid in high enantiomeric excess. This approach has been used to synthesize photoactive phenylalanine analogs, such as 3-azide-4-fluoro-L-phenylalanine. nih.gov
A close analog, (S)-2-Amino-3-(3-chlorophenyl)propanoic acid, is a known phenylalanine derivative, highlighting the feasibility of synthesizing the corresponding 3-chloro-5-fluorophenyl derivative using these asymmetric methods. medchemexpress.com These approaches provide access to chiral building blocks that are crucial for the development of novel peptides and pharmaceuticals.
| Asymmetric Method | Chiral Auxiliary/Catalyst | Target Molecule Type | Reference |
| Chiral Ni(II) Complex Alkylation | Ni(II) complex of Schiff base | Fluorinated amino acids | nih.gov |
| Schöllkopf Synthesis | Bis-lactim ether of Val-Gly | Photoactive phenylalanine analogs | nih.gov |
Derivatization Strategies from this compound
The unique structural features of this compound, comprising a carboxylic acid functional group, a flexible three-carbon side chain, and a di-halogenated aromatic ring, offer a versatile platform for a variety of chemical transformations. These derivatizations allow for the synthesis of a diverse array of analogs with modified physicochemical properties and potential applications. This section explores key derivatization strategies focusing on the carboxylic acid moiety and the halogenated phenyl ring.
Esterification and Amidation Reactions
The carboxylic acid group of this compound is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in organic synthesis for creating esters and amides, which are prevalent in pharmaceuticals, agrochemicals, and materials science.
Esterification:
Esterification of this compound can be readily achieved through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com
For example, the esterification of propanoic acid with various alcohols is influenced by the structure of the alcohol and the reaction temperature. Increased temperature generally leads to a higher rate of ester formation and a greater yield of the product. ceon.rs
Table 1: Illustrative Conditions for Fischer Esterification of Propanoic Acid Derivatives
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Propanoic Acid | 1-Propanol | H₂SO₄ | 65 | 3.5 | 96.9 |
Data is illustrative and based on general procedures for similar compounds. ceon.rsresearchgate.net
Amidation:
The formation of amides from this compound and an amine requires the activation of the carboxylic acid group. Direct reaction with an amine is generally unfavorable as it leads to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org However, heating this salt at temperatures above 100°C can drive off water and form the amide. libretexts.org
More commonly, coupling reagents are employed to facilitate amide bond formation under milder conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are effective for this purpose. mdpi.com Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride, by treatment with thionyl chloride (SOCl₂). libretexts.org The resulting acid chloride readily reacts with an amine to produce the desired amide. Titanium tetrachloride (TiCl₄) has also been reported as a mediator for the direct condensation of carboxylic acids and amines. nih.gov
Table 2: Representative Conditions for Amidation of 3-Phenylpropanoic Acid
| Amine | Coupling Method/Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Morpholine | Direct Condensation | p-Xylene | Reflux | 94 |
| Aniline | Direct Condensation | p-Xylene | Reflux | 73 (conversion) |
| 4-Methylbenzylamine | Direct Condensation | Toluene | 110°C | 92 |
Data is illustrative and based on general procedures for 3-phenylpropanoic acid. nih.govrsc.org
Oxidation and Reduction Pathways of the Propanoic Acid Moiety
The propanoic acid side chain of this compound can undergo both oxidation and reduction, leading to different functionalized derivatives.
Reduction:
The carboxylic acid group can be reduced to a primary alcohol. This transformation requires the use of powerful reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, readily converting carboxylic acids to their corresponding alcohols. masterorganicchemistry.comdoubtnut.comlibretexts.org Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), is another reagent that can selectively reduce carboxylic acids to primary alcohols. khanacademy.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org The reduction process typically involves an aldehyde intermediate, which is immediately further reduced to the alcohol. libretexts.org
Table 3: Common Reducing Agents for Carboxylic Acids
| Reagent | Typical Solvent | Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Primary Alcohol |
Oxidation:
The propanoic acid side chain can be susceptible to oxidation under harsh conditions, particularly at the benzylic position (the carbon atom attached to the phenyl ring). Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can cleave the alkyl chain and oxidize the benzylic carbon to a carboxylic acid. askfilo.comlibretexts.orglumenlearning.com For this reaction to occur, the benzylic carbon must have at least one attached hydrogen atom. libretexts.orglumenlearning.com In the case of this compound, such an oxidation would lead to the formation of 3-chloro-5-fluorobenzoic acid.
Table 4: Oxidizing Agents for Alkylbenzene Side Chains
| Reagent | Conditions | Product |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Basic, followed by acid workup | Benzoic Acid Derivative |
This reaction results in the cleavage of the propanoic acid side chain. wvu.edu
Nucleophilic Substitution Reactions on the Halogenated Phenyl Ring
The halogenated phenyl ring of this compound can potentially undergo nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile displaces one of the halogen atoms on the aromatic ring. SNAr reactions are typically facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as these groups stabilize the negatively charged intermediate (Meisenheimer complex) that is formed. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com
The propanoic acid substituent is generally considered to be a deactivating group in the context of electrophilic aromatic substitution, but its carbonyl group does have an electron-withdrawing inductive effect. This effect, however, is likely weak in activating the ring towards nucleophilic attack compared to potent EWGs like nitro groups. numberanalytics.com The substitution is therefore expected to require forcing conditions.
In SNAr reactions involving aryl halides, the reactivity order is often F > Cl > Br > I. This is because the rate-determining step is the attack of the nucleophile on the ring, which is accelerated by the high electronegativity of the fluorine atom, rather than the cleavage of the carbon-halogen bond. wikipedia.orgmasterorganicchemistry.com Consequently, in this compound, the fluorine atom would be the more likely site for nucleophilic attack.
A study on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a compound with a similar 3,5-disubstitution pattern, demonstrated that nucleophilic aromatic substitution occurs selectively at the fluorine position with various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgnih.govnih.gov This provides a strong precedent for the expected regioselectivity in the target molecule.
Table 5: Potential Nucleophilic Aromatic Substitution on the Phenyl Ring
| Nucleophile | Expected Site of Substitution | Potential Product |
|---|---|---|
| Methoxide (CH₃O⁻) | C-F | 3-(3-Chloro-5-methoxyphenyl)propanoic acid |
| Ammonia (NH₃) | C-F | 3-(5-Amino-3-chlorophenyl)propanoic acid |
These are predicted outcomes based on the principles of SNAr reactions and analogous systems.
Chemical Reactivity and Transformation Studies of 3 3 Chloro 5 Fluorophenyl Propanoic Acid System
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group (-COOH) is the most reactive site on the molecule for many common organic transformations. Its chemistry is well-established and includes reactions such as esterification, amide formation, and reduction. While specific studies on 3-(3-Chloro-5-fluorophenyl)propanoic acid are not extensively detailed in the literature, its reactivity can be confidently predicted based on the known behavior of other phenylpropanoic and carboxylic acids. wikipedia.org
Esterification: In the presence of an acid catalyst, this compound can react with various alcohols to form the corresponding esters. The reaction rate is influenced by factors such as temperature and the molar ratio of the reactants. ceon.rsresearchgate.net For instance, reaction with methanol (B129727) would yield methyl 3-(3-chloro-5-fluorophenyl)propanoate.
Amide Formation: The carboxylic acid can be converted to an amide by reaction with a primary or secondary amine. This transformation typically requires an activating agent, such as a carbodiimide (B86325) or the in-situ generation of phosphonium (B103445) salts, to convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine. nih.govresearchgate.net
Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding 3-(3-Chloro-5-fluorophenyl)propan-1-ol. This reduction is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄).
A characteristic reaction of unsubstituted 3-phenylpropanoic acid is its intramolecular cyclization under Friedel-Crafts conditions to form 1-indanone. wikipedia.org The application of this reaction to this compound would be expected to yield a substituted indanone, though the specific reaction conditions and isomer distribution would be influenced by the electronic effects of the halogen substituents.
| Reaction Type | Reagent(s) | Potential Product | General Conditions |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Methyl 3-(3-chloro-5-fluorophenyl)propanoate | Elevated temperature |
| Amide Formation | Amine (e.g., Ammonia, Alkylamine), Coupling Agent | 3-(3-Chloro-5-fluorophenyl)propanamide | Room temperature |
| Reduction | Lithium aluminum hydride (LiAlH₄) followed by water | 3-(3-Chloro-5-fluorophenyl)propan-1-ol | Anhydrous ether solvent |
| Intramolecular Cyclization | Strong acid (e.g., Polyphosphoric acid) | Substituted 1-Indanone | Heat |
Electrophilic and Nucleophilic Reactions of the Halogenated Phenyl Moiety
The reactivity of the 3-chloro-5-fluorophenyl group is governed by the electronic effects of its three substituents: the chloro, fluoro, and 3-propanoic acid groups. These substituents influence both the rate and the position of substitution on the aromatic ring.
Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an incoming electrophile attacks the electron-rich π-system of the benzene (B151609) ring. The existing substituents direct the position of the new substituent.
Halogens (-Cl, -F): Both chlorine and fluorine are deactivating groups due to their strong electron-withdrawing inductive effect (-I). However, they are ortho-, para-directors because their lone pairs can donate electron density to the ring through resonance (+M), which stabilizes the carbocation intermediate (arenium ion) formed during ortho or para attack. organicchemistrytutor.comlibretexts.orgstackexchange.com Fluorine's resonance effect is stronger than chlorine's, making fluorobenzene (B45895) more reactive toward EAS than chlorobenzene. stackexchange.comresearchgate.net
Propanoic Acid Group (-CH₂CH₂COOH): The alkyl chain itself is weakly activating, but the carboxylic acid group at its terminus is moderately deactivating and meta-directing due to its electron-withdrawing nature. libretexts.orgnumberanalytics.com
The substitution pattern on this compound is therefore a result of the competing directing effects of these groups. The halogens direct ortho- and para- to their own positions, while the propanoic acid group directs meta- to its position. The positions on the ring (numbered starting from the carbon attached to the propanoic acid group as C1) are C2, C4, and C6.
Position 2: Ortho to the propanoic acid group, ortho to the chloro group, and para to the fluoro group.
Position 4: Para to the propanoic acid group and ortho to both the chloro and fluoro groups.
Position 6: Ortho to the propanoic acid group and meta to both the chloro and fluoro groups.
Considering the combined effects, the halogens strongly favor substitution at positions 2 and 4. The propanoic acid group deactivates the entire ring and directs to position 5 (which is already substituted), making its directing influence less decisive for the remaining open positions. Therefore, electrophilic attack is most likely to occur at positions 2 and 4, which are activated by the resonance effects of both halogens. organicchemistrytutor.comyoutube.com
| Substituent | Electronic Effect | Reactivity Effect | Directing Position(s) |
|---|---|---|---|
| -Cl (at C3) | -I > +M | Weakly Deactivating | Ortho, Para (Positions 2, 4, 6) |
| -F (at C5) | -I > +M | Weakly Deactivating | Ortho, Para (Positions 4, 6) |
| -CH₂CH₂COOH (at C1) | -I (from COOH) | Moderately Deactivating | Meta (Position 3, 5) |
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the ring, is generally difficult for aryl halides. It typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (the halogen) to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orgnih.gov
The this compound molecule lacks such strong activating groups. The carboxylic acid group is only moderately electron-withdrawing, and it is positioned meta to both halogens, offering no resonance stabilization for a potential Meisenheimer complex. libretexts.org Consequently, the chloro and fluoro groups on this ring are not expected to be readily displaced by nucleophiles under standard SNAr conditions. Extreme conditions or the use of specific catalysts would likely be necessary for such transformations to occur. youtube.commdpi.com
Investigating Stability and Degradation Pathways
The stability of this compound is influenced by its chemical structure, particularly the presence of halogen atoms on the aromatic ring. Halogenated aromatic compounds are known for their persistence in the environment due to their general resistance to degradation. nih.govresearchgate.net
Microbial Degradation: The biodegradation of halogenated aromatics by microorganisms is a critical environmental process. nih.govnih.govmahidol.ac.th Aerobic degradation pathways typically involve initial enzymatic reactions that modify the molecule to prepare it for ring cleavage. nih.gov A plausible pathway for this compound would involve several key steps:
Side-chain Oxidation: The propanoic acid side chain may undergo β-oxidation, similar to fatty acids, to shorten the chain, potentially forming 3-chloro-5-fluorophenylacetic acid or 3-chloro-5-fluorobenzoic acid.
Ring Dioxygenation: A dioxygenase enzyme could attack the aromatic ring, incorporating two hydroxyl groups to form a substituted catechol.
Dehalogenation: The removal of the chlorine and fluorine atoms can occur either before or after ring cleavage. This is often the most difficult step in the degradation process. nih.govresearchgate.net
Ring Cleavage: The resulting catechol intermediate would undergo either ortho- or meta-cleavage, breaking open the aromatic ring to form aliphatic intermediates that can then enter central metabolic pathways. nih.gov
The presence of two different halogens complicates this process, as the enzymes involved must be capable of handling the substituted ring structure.
Thermal Stability and Degradation: Halogenated organic compounds often exhibit considerable thermal stability. researchgate.net When decomposition does occur at high temperatures, it can proceed through complex radical mechanisms. The likely points of initial bond cleavage would be the C-Cl bond (weaker than the C-F bond) or fragmentation of the propanoic acid side chain. Thermal degradation could lead to the release of smaller, volatile molecules, and under certain conditions, potentially hazardous byproducts. researchgate.net
| Pathway | Key Process | Potential Intermediates/Products |
|---|---|---|
| Microbial (Aerobic) | Side-chain oxidation, Ring hydroxylation, Dehalogenation, Ring cleavage | Halogenated benzoic acids, Halogenated catechols, Aliphatic acids |
| Thermal | Bond homolysis (C-C, C-Cl), Decarboxylation | CO₂, HCl, HF, various smaller organic fragments |
Computational Chemistry and Molecular Modeling of 3 3 Chloro 5 Fluorophenyl Propanoic Acid
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical methods are employed to understand the fundamental electronic structure of a molecule. These investigations can reveal details about its geometry, stability, and reactivity.
Density Functional Theory (DFT) Calculations for Optimized Geometry and Spectroscopic Data
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. From this optimized structure, various spectroscopic data, such as infrared (IR) and Raman vibrational frequencies, can be predicted. These theoretical spectra can then be compared with experimental data to confirm the molecular structure. For 3-(3-Chloro-5-fluorophenyl)propanoic acid, specific DFT calculations that would provide these insights have not been reported.
Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO can indicate the molecule's stability. The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other molecules. A specific FMO and MEP analysis for this compound is not available in the literature.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It examines the interactions between orbitals, which can explain the stability of the molecule arising from hyperconjugation and charge delocalization. This analysis offers a deeper understanding of the electronic interactions that govern the molecule's structure and reactivity. As with other quantum chemical investigations, a specific NBO analysis for this compound has not been published.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations could reveal its various possible shapes, or conformations, and the likelihood of each. Understanding the conformational landscape is important as different conformations can have different biological activities. There are currently no published MD simulation studies for this compound.
In Silico Predictions for Biological Interactions (e.g., Ligand-Receptor Binding)
In silico techniques, such as molecular docking, are used to predict how a small molecule (a ligand) might bind to a biological target, typically a protein or enzyme (a receptor). These predictions are instrumental in drug discovery for identifying potential drug candidates. Such studies would involve docking this compound into the active site of a target receptor to predict the strength and mode of binding. However, specific in silico studies predicting the biological interactions of this compound have not been documented in scientific literature.
Structure Activity Relationship Sar Studies of 3 3 Chloro 5 Fluorophenyl Propanoic Acid and Its Bioactive Analogs
Impact of Halogen Substitution Patterns on Biological Activity
The presence and positioning of halogen atoms on the phenyl ring of phenylpropanoic acid derivatives are critical determinants of their biological activity. The specific combination of chlorine and fluorine at the meta-positions in 3-(3-Chloro-5-fluorophenyl)propanoic acid is a key feature that modulates its interaction with biological targets.
Positional Isomerism Effects (e.g., ortho-, meta-, para-fluoro/chloro)
The biological activity of halogenated phenylpropanoic acids is significantly influenced by the position of the halogen substituents on the aromatic ring. While direct studies on this compound isomers are not extensively detailed in available literature, general principles of SAR in related compounds show that moving a halogen from the ortho to meta or para position can drastically alter efficacy and receptor selectivity.
Role of Halogens in Receptor Binding Affinity and Selectivity
Halogens contribute to receptor binding affinity through various mechanisms, including steric, electronic, and hydrophobic interactions. Chlorine and fluorine, as seen in this compound, have distinct properties that influence these interactions. Fluorine is often used to enhance metabolic stability and can alter the acidity of nearby functional groups, while chlorine, being larger and more lipophilic, can occupy hydrophobic pockets within a receptor binding site.
Moreover, halogens can participate in "halogen bonding," a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic site on the receptor. The strength of these interactions generally increases with the size of the halogen (I > Br > Cl). These bonds can be highly directional and contribute significantly to the binding affinity and selectivity of a ligand. The specific 3-chloro-5-fluoro substitution pattern provides a unique electronic distribution on the phenyl ring that can optimize these interactions for a particular receptor, enhancing both potency and selectivity.
Influence of the Propanoic Acid Moiety on Pharmacological Profiles
The propanoic acid moiety is a cornerstone of the pharmacological profile of this class of compounds. The carboxylic acid group is often essential for direct interaction with receptors, frequently forming key ionic bonds or hydrogen bonds with amino acid residues in the binding site.
Structure-activity relationship studies on various arylpropanoic acids consistently demonstrate that the carboxylic acid is a critical pharmacophoric feature. Modifications to this group, such as conversion to an ester, amide, or alcohol, often lead to a significant reduction or complete loss of activity, underscoring its importance. For instance, studies on NSAIDs have shown that the local irritation caused by the carboxylic acid moiety is also linked to their mechanism of action. Furthermore, the three-carbon chain of the propanoic acid acts as a spacer, positioning the acidic head and the substituted phenyl ring at an optimal distance for effective receptor binding.
SAR of Amino Acid Derivatives and other Structural Modifications (e.g., Methylation, Cyano-substitution)
The derivatization of the core structure of this compound, either on the propanoic acid chain or the phenyl ring, can fine-tune its activity.
Converting the carboxylic acid to an amino acid conjugate is a common strategy to alter a drug's physicochemical properties, such as its solubility and membrane permeability. While specific data on amino acid derivatives of this compound are scarce, this modification can impact the compound's pharmacokinetic profile.
Other structural modifications, such as methylation or the introduction of a cyano group, can also have a profound impact on activity. Methylation, for example, can increase lipophilicity and may introduce steric hindrance that can either enhance or decrease binding affinity depending on the topology of the receptor pocket. A cyano group can act as a hydrogen bond acceptor and can alter the electronic properties of the phenyl ring.
Stereochemical Considerations in Structure-Activity Relationships (e.g., Chiral Centers)
For arylpropanoic acids that have a chiral center, typically at the alpha-position to the carboxyl group (C2), stereochemistry is a critical factor in determining biological activity. Although this compound itself does not have a chiral center on the propanoic chain unless substituted at the C2 position, its derivatives often do.
In the broader class of 2-arylpropanoic acids, it is well-established that the (S)-enantiomer is typically the biologically active form, while the (R)-enantiomer is often inactive or significantly less potent. This enantioselectivity arises from the three-dimensional arrangement of substituents around the chiral center, which dictates the precise fit of the molecule into the chiral binding site of a protein receptor. The inactive enantiomer may not be able to achieve the necessary orientation to interact with key residues in the binding pocket. Therefore, for any chiral analog of this compound, the absolute configuration would be a crucial determinant of its pharmacological activity.
Metabolism and Biotransformation Research on 3 3 Chloro 5 Fluorophenyl Propanoic Acid Analogs
Identification of Metabolic Pathways (e.g., Beta-oxidation, Glucuronidation)
The biotransformation of 3-(3-chloro-5-fluorophenyl)propanoic acid analogs is anticipated to proceed via several well-established metabolic routes for xenobiotic carboxylic acids. The two principal pathways identified are beta-oxidation of the propanoic acid side chain and glucuronidation of the carboxylic acid group.
Beta-Oxidation: This catabolic process involves the sequential shortening of the fatty acid chain. For phenyl-substituted propanoic acids, this pathway is a significant route of metabolism. The process is initiated by the formation of a thioester with coenzyme A (CoA), forming a phenylpropionyl-CoA derivative. This intermediate then enters the beta-oxidation spiral.
Studies on analogous compounds, such as 3-phenylpropionic acid, have shown that it is a substrate for medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in the beta-oxidation pathway. The enzymatic reaction leads to the formation of trans-cinnamoyl-CoA, which can undergo further metabolism. It is plausible that this compound follows a similar path, leading to the formation of a halogenated cinnamoyl-CoA derivative. Peroxisomes have also been identified as an important site for the beta-oxidation of xenobiotic acyl compounds.
Glucuronidation: This is a major phase II conjugation reaction that enhances the water solubility of xenobiotics, facilitating their excretion. The carboxylic acid moiety of this compound and its analogs is a prime target for glucuronidation. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).
Research on the glucuronidation of structurally similar compounds, such as the profen class of non-steroidal anti-inflammatory drugs (NSAIDs) which are 2-arylpropionic acids, has identified several UGT isoforms involved in this process. Notably, UGT2B7, UGT1A3, and UGT1A9 have been shown to catalyze the formation of acyl glucuronides for various carboxylic acid-containing drugs. nih.gov It is therefore highly probable that these same enzymes are responsible for the glucuronidation of this compound.
Metabolite Profiling and Characterization Studies
Metabolite profiling studies aim to identify and quantify the full spectrum of metabolites formed from a parent compound. For analogs of this compound, a combination of metabolites resulting from beta-oxidation, glucuronidation, and other potential pathways like hydroxylation is expected.
Based on the metabolism of related phenylpropanoic acid derivatives, such as the NSAIDs ibuprofen (B1674241), fenoprofen, and ketoprofen, the following metabolites can be anticipated for this compound:
Acyl Glucuronide: The direct conjugation of the carboxylic acid group with glucuronic acid is expected to be a major metabolite. nih.govdrugs.comdrugbank.comonrender.comnih.govdrugbank.comwikipedia.orgnih.govwikipedia.org
Beta-Oxidation Products: Chain-shortened metabolites resulting from one cycle of beta-oxidation would lead to the corresponding benzoic acid derivative, which could then be further metabolized.
Hydroxylated Metabolites: Oxidation of the phenyl ring is another common metabolic pathway. For fenoprofen, hydroxylation at the 4'-position of the phenoxy ring is a major metabolic route. drugs.comdrugbank.comwikipedia.org For this compound, hydroxylation could potentially occur at the positions not occupied by the halogen atoms. The resulting hydroxylated phenylpropanoic acid could then undergo glucuronidation at either the carboxylic acid or the newly introduced hydroxyl group. The metabolism of ketoprofen also involves hydroxylation of the benzoyl ring. wikipedia.orgnih.gov Ibuprofen is metabolized to hydroxylated and carboxylated derivatives. drugbank.comnih.govclinpgx.org
The presence of the chloro and fluoro substituents on the aromatic ring can influence the metabolic profile. Halogen atoms can affect the rate of metabolism and may direct the position of hydroxylation.
Below are interactive data tables summarizing the expected metabolic pathways and resulting metabolites for this compound based on research on analogous compounds.
Table 1: Predicted Metabolic Pathways for this compound
| Metabolic Pathway | Key Enzymes/Processes | Predicted Outcome |
| Beta-Oxidation | Acyl-CoA Synthetase, Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Chain shortening of the propanoic acid side chain. |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs), particularly UGT2B7, UGT1A3, UGT1A9 | Formation of a water-soluble acyl glucuronide conjugate. |
| Aromatic Hydroxylation | Cytochrome P450 (CYP) Enzymes | Introduction of a hydroxyl group onto the phenyl ring. |
Table 2: Characterization of Potential Metabolites of this compound
| Metabolite Type | Description |
| Parent Drug Conjugate | This compound glucuronide. |
| Beta-Oxidation Metabolite | 3-Chloro-5-fluorobenzoic acid (after one cycle of beta-oxidation and subsequent cleavage). |
| Hydroxylated Metabolite | Hydroxy-3-(3-chloro-5-fluorophenyl)propanoic acid. |
| Hydroxylated Metabolite Conjugate | Glucuronide conjugate of the hydroxylated metabolite. |
Further research involving in vitro studies with liver microsomes and hepatocytes, as well as in vivo studies, would be necessary to definitively identify and quantify the metabolites of this compound and to fully elucidate its metabolic fate.
Advanced Analytical Methodologies for 3 3 Chloro 5 Fluorophenyl Propanoic Acid Characterization and Quantification
Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry, IR, UV-Vis)
Spectroscopic methods are indispensable for the structural confirmation of 3-(3-Chloro-5-fluorophenyl)propanoic acid. These techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The aromatic region would display complex multiplets for the three protons on the substituted phenyl ring. The two methylene (B1212753) groups (-CH₂-) of the propanoic acid chain would appear as two distinct triplets. The acidic proton of the carboxylic acid group would typically be observed as a broad singlet at a downfield chemical shift. docbrown.info
¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. docbrown.info For this compound, nine distinct signals are expected: six for the aromatic carbons (three substituted, three with hydrogen), one for the carbonyl carbon of the acid, and two for the methylene carbons of the side chain. docbrown.info
Interactive Table 1: Predicted NMR Data for this compound
| Technique | Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H NMR | Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |
| Aromatic (Ar-H) | 6.9 - 7.3 | Multiplets | |
| Methylene (-CH₂-Ar) | ~ 2.9 | Triplet | |
| Methylene (-CH₂-COOH) | ~ 2.6 | Triplet | |
| ¹³C NMR | Carbonyl (-C=O) | 170 - 180 | Singlet |
| Aromatic (Ar-C) | 110 - 165 | Singlets | |
| Methylene (-CH₂-Ar) | 30 - 40 | Singlet |
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ for this compound (C₉H₈ClFO₂, Molecular Weight: 202.61 g/mol ) would be observed at an m/z of 202. synquestlabs.comchemicalbook.com A characteristic M+2 peak at m/z 204, with an intensity of about one-third of the M peak, would confirm the presence of a single chlorine atom. docbrown.infochim.lu Common fragmentation pathways include the loss of the carboxyl group (-COOH), the entire propanoic acid side chain, and the chlorine atom. docbrown.infonih.gov
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. The IR spectrum of a carboxylic acid like this compound is characterized by several key absorption bands. docbrown.infojcsp.org.pk These vibrations are unique fingerprints that confirm the presence of the carboxylic acid moiety and the substituted aromatic ring. docbrown.info
Interactive Table 2: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 | Very Broad |
| Methylene (-CH₂) | C-H Stretch | 2850 - 2960 | Medium |
| Carbonyl (C=O) | C=O Stretch | 1700 - 1725 | Strong, Sharp |
| Aromatic Ring (C=C) | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Carboxylic Acid (C-O) | C-O Stretch | 1210 - 1320 | Medium |
| Halo-aromatic (C-F) | C-F Stretch | 1000 - 1400 | Strong |
UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. The substituted benzene (B151609) ring in this compound acts as a chromophore, which absorbs ultraviolet light. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or water, is expected to show absorption maxima (λmax) in the UV region, characteristic of π → π* transitions of the aromatic system. nih.gov
Chromatographic Separation and Quantification Methods (e.g., HPLC, LC-MS, UPLC, GC)
Chromatographic techniques are essential for separating this compound from impurities and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for the analysis of non-volatile organic acids. sielc.com
Methodology : Reversed-phase (RP) chromatography is typically employed, using a C18 or C8 stationary phase. The mobile phase usually consists of a mixture of an aqueous buffer (often acidified with formic acid or phosphoric acid to suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.compensoft.net Isocratic or gradient elution can be used to achieve optimal separation.
Detection : A UV detector is commonly used for quantification, with the wavelength set to one of the absorption maxima of the phenyl ring. pensoft.net
Advantages : UPLC offers faster analysis times and higher resolution compared to traditional HPLC due to the use of smaller particle size columns. sielc.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. mdpi.com This technique is particularly valuable for analyzing complex mixtures and for trace-level quantification. It provides confirmation of the analyte's identity through its mass-to-charge ratio, in addition to its retention time, enhancing the reliability of the analysis. nih.gov
Gas Chromatography (GC) can also be used, but typically requires derivatization of the carboxylic acid group to increase its volatility and thermal stability. cerealsgrains.org
Derivatization : The carboxylic acid is often converted to a more volatile ester (e.g., a methyl or ethyl ester) prior to injection.
Columns and Detectors : A polar capillary column, such as one with a polyethylene (B3416737) glycol (WAX) stationary phase, is often suitable for separating the derivatized acid. researchgate.net Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) for enhanced specificity. researchgate.net
Interactive Table 3: Typical Chromatographic Conditions
| Technique | Column Type | Mobile Phase / Carrier Gas | Detector |
|---|---|---|---|
| HPLC/UPLC | Reversed-Phase C18 | Acetonitrile/Water (with acid) | UV-Vis |
| LC-MS | Reversed-Phase C18 | Acetonitrile/Water (with formic acid) | Mass Spectrometer |
Chiral Separation Techniques for Enantiomeric Analysis (e.g., Chiral HPLC, CE)
While this compound is an achiral molecule as it lacks a stereocenter, the analysis of structurally related chiral compounds is crucial in many chemical and pharmaceutical contexts. For instance, the isomeric compound 2-(3-chlorophenyl)propanoic acid is chiral and exists as a pair of enantiomers. Should a synthetic route or biological process produce a chiral analogue of the title compound, techniques for enantiomeric analysis would be required.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a primary method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the resolution of various racemic acids. jiangnan.edu.cn
Capillary Electrophoresis (CE) is another powerful technique for chiral separations. In CE, a chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the background electrolyte (buffer). jiangnan.edu.cn The enantiomers form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, enabling their separation. This method offers high efficiency and requires only small sample volumes. jiangnan.edu.cn
Method Validation and Development for Research Applications
For any quantitative analysis in a research setting, the developed analytical method must be validated to ensure its reliability, accuracy, and precision. pensoft.net Method validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). pensoft.netfda.gov The key validation parameters include:
Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. mdpi.com
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and its correlation coefficient (r²) is determined. mdpi.com
Accuracy : The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. pensoft.net
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-day precision) : Precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day precision) : Precision within the same laboratory but on different days, with different analysts, or different equipment.
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com
Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.
Developing and validating a robust analytical method is a critical step in research applications involving this compound, ensuring that the data generated is both accurate and reproducible.
Applications in Medicinal Chemistry and Drug Discovery for 3 3 Chloro 5 Fluorophenyl Propanoic Acid As a Scaffold
Role as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
3-(3-Chloro-5-fluorophenyl)propanoic acid serves as a critical starting material or key intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). The presence of the chloro and fluoro substituents on the phenyl ring allows for specific chemical modifications and influences the electronic properties of the molecule, which can be crucial for its biological activity.
A notable example of its application is in the development of potent and selective agonists for the human transient receptor potential cation channel subfamily M member 5 (TRPM5). Research has led to the discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a powerful and selective TRPM5 agonist evaluated as a potential gastrointestinal prokinetic agent. nih.gov The synthesis of this complex molecule involves the incorporation of the 3-chloro-5-fluorophenyl group, highlighting the role of precursors like this compound in providing this essential structural motif.
Table 1: Example of an API Utilizing the 3-(3-Chloro-5-fluorophenyl) Moiety
| API Name | Therapeutic Target | Potential Application |
|---|
Design and Synthesis of Novel Pharmacologically Active Derivatives
The propanoic acid scaffold, in general, is a well-established platform for the design and synthesis of new pharmacologically active molecules. ontosight.aimdpi.comnih.gov The carboxylic acid group of this compound provides a convenient handle for chemical modification, allowing for the creation of a wide array of derivatives such as amides, esters, and other bioisosteres. These modifications can significantly alter the compound's physicochemical properties, including its solubility, stability, and ability to interact with biological targets.
For instance, various propanoic acid derivatives have been investigated for their potential as antimicrobial, antiviral, or anticancer agents. ontosight.ai The synthesis of these derivatives often involves standard organic chemistry reactions, enabling the systematic exploration of structure-activity relationships (SAR). By modifying the propanoic acid side chain or introducing additional functional groups to the phenyl ring of this compound, medicinal chemists can fine-tune the molecule's properties to optimize its therapeutic potential. Research into chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives has shown that specific substitutions can lead to excellent antibacterial activity. nih.gov This underscores the potential of the propanoic acid core in developing new anti-infective agents.
Building Block for Compound Libraries in High-Throughput Screening
In modern drug discovery, high-throughput screening (HTS) of large and diverse compound libraries is a cornerstone for identifying new lead compounds. benthamscience.comnih.gov this compound is an ideal building block for the construction of such libraries through combinatorial chemistry. Its bifunctional nature, with a reactive carboxylic acid group and a modifiable aromatic ring, allows for the generation of a vast number of structurally diverse molecules from a single scaffold.
The principles of combinatorial chemistry enable the rapid synthesis of large numbers of compounds by systematically combining different chemical building blocks. nih.gov By reacting this compound with a variety of amines, alcohols, or other functionalized molecules, a library of derivatives can be efficiently created. These libraries can then be screened against a wide range of biological targets to identify "hits"—compounds that exhibit a desired biological activity. The structural diversity of the library increases the probability of finding a molecule that can effectively interact with a specific target.
Table 2: Suitability of this compound for Compound Libraries
| Feature | Advantage for Combinatorial Chemistry |
|---|---|
| Reactive Carboxylic Acid | Enables easy formation of amides, esters, etc. |
| Substituted Phenyl Ring | Allows for further functionalization and influences binding |
Scaffold for Targeted Drug Development (e.g., Enzyme Inhibitors, Receptor Modulators)
The this compound scaffold is well-suited for the development of drugs that target specific biological molecules like enzymes and receptors. The substituted phenyl ring can act as a key recognition element, fitting into the binding pockets of these proteins, while the propanoic acid tail can be modified to optimize binding affinity and selectivity.
Propanoic acid analogs have been successfully developed as potent and selective receptor antagonists. For example, a series of 3-(2-aminocarbonylphenyl)propanoic acid analogs have been identified as effective antagonists for the EP3 receptor. nih.gov This demonstrates the potential of the propanoic acid scaffold to modulate the activity of G protein-coupled receptors (GPCRs), a large family of receptors involved in a wide range of physiological processes. nih.govnih.gov The ability to fine-tune the structure of these derivatives allows for the development of highly selective modulators, which can minimize off-target effects.
Furthermore, the general structure of propanoic acid derivatives has been explored for the development of enzyme inhibitors. By designing molecules that mimic the natural substrate of an enzyme or bind to its active site, it is possible to inhibit its activity. The versatility of the this compound scaffold makes it a promising starting point for the design of novel enzyme inhibitors for various therapeutic targets.
Future Research Directions and Translational Potential
Unexplored Biological Targets and Therapeutic Areas
While the full biological activity spectrum of 3-(3-Chloro-5-fluorophenyl)propanoic acid is yet to be elucidated, preliminary investigations into structurally related compounds provide a roadmap for future research. The exploration of novel biological targets and therapeutic areas is a crucial step in unlocking its full potential.
Derivatives of this compound have shown promise as potent and selective agonists of the human transient receptor potential cation channel subfamily M member 5 (TRPM5). This ion channel is implicated in various physiological processes, including taste signaling and gastrointestinal motility. Further investigation into the modulatory effects of this compound on TRPM5 and other TRP channels could unveil novel therapeutic applications for disorders related to sensory perception and digestive health.
The presence of a chlorinated phenyl ring in the structure of this compound suggests potential antimicrobial properties. Studies on other chlorinated 3-phenylpropanoic acid derivatives have demonstrated significant activity against various bacterial and fungal strains. This opens up an avenue for investigating the efficacy of this specific compound against a broad spectrum of pathogens, including antibiotic-resistant strains.
Furthermore, the general class of propanoic acid derivatives has been a subject of interest in oncology research. Some derivatives have exhibited promising anticancer activities. mdpi.com Therefore, a systematic evaluation of the cytotoxic and antiproliferative effects of this compound against various cancer cell lines is a logical and compelling direction for future research. Identifying the specific cellular and molecular targets responsible for any observed anticancer effects will be paramount.
Beyond these areas, the compound's potential impact on neurological and metabolic disorders remains largely unexplored. Its structural similarity to known neuroactive compounds warrants investigation into its effects on central nervous system targets, such as receptors and enzymes involved in neurotransmission. Similarly, its potential role in modulating metabolic pathways could be explored in the context of diseases like diabetes and obesity.
Table 1: Potential Unexplored Biological Targets and Therapeutic Areas
| Biological Target/Area | Rationale | Potential Therapeutic Application |
| Ion Channels (e.g., TRPM5) | Activity of structural derivatives. | Gastrointestinal disorders, sensory perception disorders. |
| Microbial Enzymes/Pathways | Antimicrobial activity of related chlorinated compounds. | Bacterial and fungal infections. |
| Cancer-related Pathways | Anticancer potential of propanoic acid derivatives. mdpi.com | Various types of cancer. |
| Neurological Receptors/Enzymes | Structural similarity to neuroactive compounds. | Neurological disorders. |
| Metabolic Enzymes/Pathways | General potential of small molecules to modulate metabolism. | Metabolic disorders (e.g., diabetes, obesity). |
Novel Synthetic Routes and Sustainable Chemistry Approaches
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern pharmaceutical research. Future efforts in the synthesis of this compound should focus on novel and sustainable approaches that offer advantages over traditional methods in terms of yield, purity, and environmental impact.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govbohrium.combeilstein-journals.orgnih.gov The application of microwave irradiation can significantly reduce reaction times, improve yields, and often leads to cleaner reaction profiles. Developing a microwave-assisted protocol for the synthesis of this compound could offer a more efficient and scalable alternative to conventional heating methods.
Flow chemistry, or continuous flow synthesis, is another innovative approach that offers precise control over reaction parameters, enhanced safety, and the potential for seamless scale-up. thieme-connect.denih.govnih.govchimia.ch A continuous flow process for the synthesis of this compound could lead to higher reproducibility and purity, while minimizing waste generation. The integration of in-line purification techniques within a flow setup could further streamline the manufacturing process.
Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a highly sustainable and selective approach to chemical synthesis. globethesis.com Exploring enzymatic routes for the synthesis of this compound or its precursors could offer high enantioselectivity and mild reaction conditions, reducing the need for harsh reagents and solvents. For instance, engineered enzymes could be employed for the asymmetric reduction of a corresponding cinnamic acid derivative.
Table 2: Comparison of Synthetic Approaches
| Synthetic Approach | Potential Advantages |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cleaner reactions. nih.govbohrium.combeilstein-journals.orgnih.gov |
| Flow Chemistry | Precise reaction control, enhanced safety, scalability, reproducibility. thieme-connect.denih.govnih.govchimia.ch |
| Biocatalysis | High selectivity (enantio- and regioselectivity), mild reaction conditions, sustainability. globethesis.com |
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery and development. Integrating these advanced methodologies will be instrumental in accelerating the exploration of this compound's therapeutic potential.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of this compound and its derivatives with their biological activities. chalcogen.ronih.govnih.govresearchgate.net These models can guide the design of new analogues with improved potency and selectivity, thereby streamlining the drug discovery process and reducing the number of compounds that need to be synthesized and tested.
Molecular docking simulations can provide valuable insights into the potential binding modes of this compound with its biological targets. nih.govnih.govmdpi.commdpi.com By predicting the interactions at the molecular level, docking studies can help to identify key residues involved in binding and rationalize observed structure-activity relationships. This information is invaluable for the design of more potent and target-specific molecules.
The use of advanced in vitro models, such as organ-on-a-chip technology, can provide a more physiologically relevant assessment of the efficacy and toxicity of this compound. mdpi.comnih.govnih.govamegroups.cnthetransmitter.org These microfluidic devices can mimic the complex microenvironment of human organs, offering a more accurate prediction of in vivo responses compared to traditional 2D cell cultures. Testing the compound on various organ-on-a-chip models, such as a liver-on-a-chip or a gut-on-a-chip, could provide crucial data on its metabolism, absorption, and potential organ-specific toxicity early in the development process.
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis protocols for 3-(3-Chloro-5-fluorophenyl)propanoic acid?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the chloro-fluorophenyl group, followed by hydrolysis to yield the propanoic acid moiety. Key considerations include:
- Reagent Selection : Use of palladium catalysts for cross-coupling reactions and controlled stoichiometry to minimize byproducts .
- Solvent Optimization : Dichloromethane or ethanol for solubility and reaction efficiency .
- Temperature Control : Maintain 60–80°C for coupling reactions to ensure completion while avoiding decomposition .
Q. How should researchers handle and store this compound to ensure stability?
- Safety Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles due to skin corrosion risks (CLP Category 1 H314) .
- Storage : Keep in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation or moisture absorption .
- Ventilation : Use fume hoods during handling to avoid inhalation of aerosols .
Q. What analytical techniques are critical for characterizing this compound?
- Core Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm; propanoic acid protons at δ 2.5–3.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (202.61 g/mol) and isotopic patterns .
- Melting Point Analysis : Compare experimental values (56–59°C) with literature to assess purity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Approach :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, focusing on electron-deficient aromatic rings and carboxylate group interactions .
- Reaction Optimization : Machine learning algorithms (e.g., Bayesian optimization) to screen solvents, catalysts, and temperatures, reducing trial-and-error experimentation .
- Validation : Cross-check computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .
Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data?
- Case Study : If experimental ¹³C NMR shifts deviate from DFT-predicted values by >5 ppm:
- Step 1 : Re-examine sample purity (e.g., via TLC or GC-MS) to rule out impurities .
- Step 2 : Adjust computational parameters (e.g., solvent effect models in Gaussian 09) to better match experimental conditions .
- Step 3 : Explore tautomeric forms or conformational isomers using variable-temperature NMR .
Q. How does the chloro-fluoro substitution pattern influence biological activity?
- Mechanistic Insights :
- Enzyme Inhibition : Fluorine’s electronegativity enhances binding to catalytic sites (e.g., cyclooxygenase-2), while chlorine increases lipophilicity, improving membrane permeability .
- Structure-Activity Relationship (SAR) : Compare IC₅₀ values of 3-(3-Cl-5-F-phenyl)propanoic acid derivatives against 4-fluoro or 2-chloro analogs to identify pharmacophore contributions .
Q. What advanced purification techniques address low yields in large-scale synthesis?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
